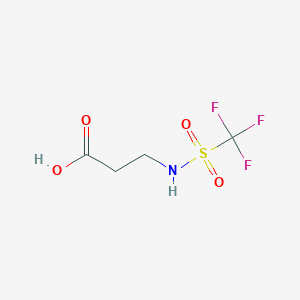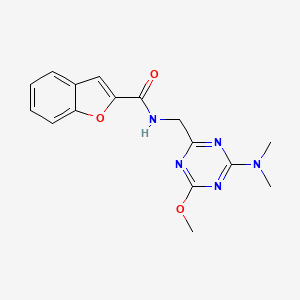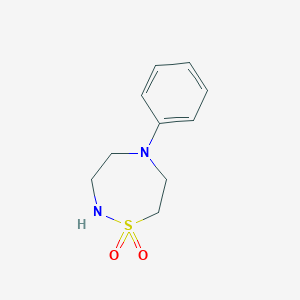![molecular formula C10H12N4 B2945740 N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine CAS No. 1565100-89-1](/img/structure/B2945740.png)
N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthetic methodology for CPPA involves a cyclopropyl ring formation followed by the introduction of a methyl group at the 2-position of the pyrazolo[1,5-a]pyrazine scaffold. Researchers have developed greener and more efficient synthetic routes for CPPA, achieving reasonable yields (40–53%) compared to other fluorophores like BODIPYS (1.31–17.9%) . These advances contribute to its accessibility for further investigations.
Molecular Structure Analysis
CPPA’s molecular structure consists of a central pyrazolo[1,5-a]pyrazine core with a cyclopropyl group and a methyl substituent. The fused ring system provides rigidity and influences its photophysical properties. Notably, electron-donating groups (EDGs) at position 7 enhance both absorption and emission behaviors, while electron-withdrawing groups (EWGs) have the opposite effect .
Physical And Chemical Properties Analysis
- Absorption and Emission : CPPA exhibits tunable photophysical properties, with molar absorptivity (ε) ranging from 3320 M⁻¹ cm⁻¹ to 20,593 M⁻¹ cm⁻¹ and fluorescence quantum yield (ϕF) from 0.01 to 0.97 .
- Solid-State Emission : Certain CPPA derivatives (e.g., 4a, 4b, 4d, and 4e) display good solid-state emission intensities (QY SS = 0.18 to 0.63) .
- Stability : CPPA’s properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .
Wirkmechanismus
CPPA’s mechanism of action is multifaceted. It can serve as a fluorescent probe for intracellular processes, a chemosensor, or even contribute to organic materials. Its absorption and emission properties are influenced by the electronic structure, particularly the interaction between the EDGs and the fused ring system .
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-9-10(12-8-2-3-8)11-4-5-14(9)13-7/h4-6,8H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVANGVSBSBRFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2945658.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2945665.png)
![N-(naphthalen-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2945668.png)


![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2945676.png)
![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)
